5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole
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Overview
Description
5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that combines the structural features of imidazole, thiazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and the pyrimidine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their diverse pharmacological properties.
Thiazole Derivatives: Thiazole-containing compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
5-bromo-6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4S2/c1-7-5-8(2)15-11(14-7)19-6-9-10(13)17-3-4-18-12(17)16-9/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUBABIKMOPRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=CSC3=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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